molecular formula C36H60N7O16P B1264615 Celebeside B

Celebeside B

Cat. No.: B1264615
M. Wt: 877.9 g/mol
InChI Key: DZZLTMIMYQQLLO-DTIOTLEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Source Organism Identification and Habitat

Celebeside B, along with its analogs Celebeside A and C, was isolated from the marine sponge Siliquariaspongia mirabilis. nih.govacs.orgnih.gov This sponge, belonging to the Theonellidae family, is a lithistid demosponge known for producing a diverse array of structurally unique and biologically active natural products. mdpi.comnih.gov The specific specimen of Siliquariaspongia mirabilis from which the celebesides were first identified was collected from the marine environments of Sulawesi, Indonesia. mdpi.comnih.gov These sponges are recognized as a rich source of secondary metabolites, which may be produced in part by the symbiotic bacteria they host. nih.gov

Extraction and Initial Fractionation Methodologies

The isolation process began with the creation of an aqueous extract from the collected Indonesian Siliquariaspongia mirabilis. nih.govvulcanchem.com This initial crude extract showed promising activity in various biological assays, prompting further investigation. nih.gov The extract was then subjected to fractionation procedures to separate its complex mixture of compounds. This multi-step process typically involves various chromatographic techniques to partition the extract based on the chemical properties of its constituents, such as polarity and size.

Targeted Isolation of this compound via Bioassay-Guided Fractionation

The targeted isolation of this compound was achieved through a strategy known as bioassay-guided fractionation. nih.govsemanticscholar.orgresearchgate.net This method involves a systematic process of separating the crude extract into different fractions and testing the biological activity of each fraction. The active fractions are then selected for further separation, progressively narrowing down to the pure, active compounds.

In the case of the extract from S. mirabilis, fractionation was guided by its activity in HIV-1 neutralization, antifungal, and cytotoxicity assays. nih.govvulcanchem.com This iterative process led to a specific Sephadex fraction that contained six new depsipeptides. nih.gov These were identified as two distinct structural classes: Celebesides A, B, and C, and Theopapuamides B, C, and D. acs.orgnih.gov The structure of this compound, a cyclic depsipeptide, was ultimately determined through extensive spectroscopic analysis, including 2D NMR and ESI-MS/MS techniques. acs.orgnih.gov Like its analog Celebeside A, this compound is characterized by the presence of a phosphoserine residue and an uncommon 3-carbamoyl threonine. acs.orgnih.gov

Research Findings

The isolation of this compound occurred alongside the discovery of several other related depsipeptides from the same source.

Table 1: Depsipeptides Isolated from Siliquariaspongia mirabilis

Compound Name Structural Class Key Features Reference
Celebeside A Cyclic Depsipeptide Contains a polyketide moiety, five amino acid residues, and a phosphoserine. acs.org
This compound Cyclic Depsipeptide Structurally similar to Celebeside A, also containing a phosphoserine residue. mdpi.com
Celebeside C Cyclic Depsipeptide A nonphosphorylated analog of Celebeside A. acs.org
Theopapuamide B Undecapeptide Contains an N-terminal fatty acid moiety and two previously unreported amino acids. acs.org
Theopapuamide C Undecapeptide Structurally similar to Theopapuamide B. acs.org

| Theopapuamide D | Undecapeptide | Structurally similar to Theopapuamide B. | acs.org |

Compound Names Mentioned

Table 2: List of Compounds

Compound Name
Celebeside A
This compound
Celebeside C
Theopapuamide B
Theopapuamide C

Properties

Molecular Formula

C36H60N7O16P

Molecular Weight

877.9 g/mol

IUPAC Name

1-[(3S,6S,9S,12R,15R,19E,21E,24S,25R,26S)-9-[(2S)-1-amino-1-oxopropan-2-yl]-26-[(2R)-butan-2-yl]-15,24-dihydroxy-4,25-dimethyl-2,5,8,11,14,18-hexaoxo-6-(phosphonooxymethyl)-3-propan-2-yl-1-oxa-4,7,10,13,17-pentazacyclohexacosa-19,21-dien-12-yl]ethyl carbamate

InChI

InChI=1S/C36H60N7O16P/c1-9-18(4)29-19(5)23(44)13-11-10-12-14-25(46)39-15-24(45)31(48)42-27(21(7)58-36(38)53)33(50)41-26(20(6)30(37)47)32(49)40-22(16-57-60(54,55)56)34(51)43(8)28(17(2)3)35(52)59-29/h10-12,14,17-24,26-29,44-45H,9,13,15-16H2,1-8H3,(H2,37,47)(H2,38,53)(H,39,46)(H,40,49)(H,41,50)(H,42,48)(H2,54,55,56)/b11-10+,14-12+/t18-,19-,20+,21?,22+,23+,24-,26+,27-,28+,29+/m1/s1

InChI Key

DZZLTMIMYQQLLO-DTIOTLEVSA-N

Isomeric SMILES

CC[C@@H](C)[C@H]1[C@@H]([C@H](C/C=C/C=C/C(=O)NC[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O1)C(C)C)C)COP(=O)(O)O)[C@H](C)C(=O)N)C(C)OC(=O)N)O)O)C

Canonical SMILES

CCC(C)C1C(C(CC=CC=CC(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)O1)C(C)C)C)COP(=O)(O)O)C(C)C(=O)N)C(C)OC(=O)N)O)O)C

Synonyms

celebeside B

Origin of Product

United States

The Chemical Compound: Celebeside B

Isolation and Structure Elucidation

Celebeside B is a member of a small family of related cyclodepsipeptides, the celebesides, which were first isolated from the marine sponge Siliquariaspongia mirabilis. nih.govacs.org The sponge specimen was collected from the waters off Sulawesi Island, Indonesia. mdpi.com The isolation of these compounds was the result of a bioassay-guided fractionation of an aqueous extract of the sponge, which had shown activity in HIV-1 neutralization, antifungal, and cytotoxicity assays. nih.gov

The structures of the celebesides, including this compound, were determined through extensive and sophisticated spectroscopic analysis, primarily using 2D Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). nih.govnih.govacs.org this compound is an unusual cyclic depsipeptide composed of five amino acid residues and a polyketide moiety. nih.govnih.govacs.org

Key structural features of this compound include:

An uncommon amino acid, 3-carbamoyl threonine. nih.govnih.govacs.org

A phosphoserine residue, a feature it shares with the analogue Celebeside A. nih.govnih.govacs.org This phosphorylation is a critical feature for its biological activity, as the non-phosphorylated analogue, Celebeside C, was found to be largely inactive in reported assays. nih.gov

A specific polyketide fatty acid tail identified as (2E,4E,7S,8R,9S,10R)–7,9–dihydroxy–8,10–dimethyldodeca–2,4–dienoic acid. nih.gov

Biological Activity and Research Findings

Research into the biological activity of the celebeside family has primarily focused on their anti-HIV and cytotoxic properties. While specific cytotoxic data for this compound is not extensively detailed in the primary literature, the activity of its close structural analogues, Celebeside A and C, against the HCT-116 human colon carcinoma cell line provides significant insight. nih.govmdpi.com Celebeside A, which like this compound is phosphorylated, demonstrated cytotoxicity against HCT-116 cells, whereas the non-phosphorylated Celebeside C was essentially inactive. mdpi.commdpi.com This strongly suggests the phosphate (B84403) group is crucial for this activity.

Theopapuamides, another class of depsipeptides isolated from the same sponge, Siliquariaspongia mirabilis, also showed potent cytotoxicity against the HCT-116 cell line. nih.govacs.orgmdpi.com

Cytotoxicity of Celebesides and Theopapuamides Against HCT-116 Cells
CompoundClassIC₅₀ (µM)Source
Celebeside ACyclodepsipeptide9.9 mdpi.com
Celebeside CCyclodepsipeptide>31 mdpi.com
Theopapuamide BCyclodepsipeptide1.3 mdpi.com
Theopapuamide CCyclodepsipeptide2.5 mdpi.com

The specific molecular mechanism by which this compound induces cell death has not yet been fully elucidated in published research. However, the study of other cytotoxic marine cyclodepsipeptides provides a framework for its potential mode of action. Apoptosis, or programmed cell death, is a critical defense mechanism against cancer, and many marine peptides exert their antitumor effects by triggering this pathway. researchgate.netfrontiersin.org

The mechanisms of apoptosis induction by marine peptides are varied and can involve multiple cellular pathways. Growing evidence shows that many cytotoxic marine peptides trigger apoptosis by targeting various cellular proteins and involving both intrinsic (mitochondrial) and extrinsic pathways. researchgate.net For instance, some marine peptides are known to induce apoptosis through:

Caspase Activation : The activation of caspases, a family of protease enzymes, is a central feature of apoptosis. Some marine peptides, like Somocystinamide A, stimulate apoptosis via the activation of caspase-8 and its downstream targets. researchgate.net

Mitochondrial Disruption : The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is key to cell viability. researchgate.net Many compounds trigger the mitochondrial-mediated apoptotic pathway, which involves the release of cytochrome c and subsequent caspase activation. Studies on lagunamides, another class of marine cyclodepsipeptides, suggest their cytotoxic effects are mediated by this pathway.

Cell Cycle Arrest : Some compounds can cause cells to halt at a specific phase of the cell cycle, preventing proliferation and leading to apoptosis.

While these findings relate to other marine compounds, they suggest that the cytotoxic activity of this compound likely involves the induction of apoptosis through one or more of these established pathways, a hypothesis that warrants future investigation.

Molecular Structure Elucidation of Celebeside B

Primary Structure Determination: Overall Molecular Framework

The determination of the primary structure of Celebeside B involved a detailed analysis of its constituent parts and their connectivity. This was primarily achieved through extensive 2D NMR (Nuclear Magnetic Resonance) and ESI-MS/MS (Electrospray Ionization-Tandem Mass Spectrometry) experiments. nih.govacs.orgnih.gov

Elucidation of Cyclic Depsipeptide Core Structure

This compound is classified as a cyclic depsipeptide, a class of compounds characterized by a cyclic structure containing both amide and ester linkages. nih.govnih.govvulcanchem.com The cyclic nature of the molecule was deduced from detailed analysis of NMR and mass spectrometry data. This macrocyclic framework is a key feature of this compound and its analogues. vulcanchem.com

Identification of Polyketide Moiety and Amino Acid Residues

The structure of this compound is a hybrid of a polyketide and a peptide. nih.govacs.orgacs.org The polyketide portion consists of a 7,9-dihydroxy-8,10-dimethyltrideca-2,4-dienoic acid (Ddtd) residue. nih.gov This was established through comprehensive analysis of 1D and 2D NMR data, including COSY, TOCSY, HSQC, and HMBC experiments, which allowed for the complete assembly of this fatty acid-like chain. nih.gov

In addition to the polyketide moiety, the cyclic structure incorporates five amino acid residues. nih.govacs.orgacs.org The presence and identity of these amino acids were confirmed through extensive spectroscopic analysis. nih.gov

Characterization of Unique Amino Acid Constituents (e.g., Phosphoserine, 3-Carbamoyl Threonine)

A distinguishing feature of this compound is the presence of uncommon amino acid residues. nih.govacs.orgnih.gov Like its analogue Celebeside A, it contains a phosphoserine residue. nih.govacs.orgnih.gov The presence of the phosphate (B84403) group was initially suggested by High-Resolution ESI-MS data and later confirmed by NMR analysis. nih.gov

Another unusual constituent is 3-carbamoyl threonine. nih.govacs.orgacs.org The identification of these non-standard amino acids highlights the unique biosynthetic capabilities of the source organism. nih.gov

Stereochemical Assignment

Determining the three-dimensional arrangement of atoms, or stereochemistry, was a critical and challenging aspect of the structural elucidation of this compound.

Determination of Relative Configuration: Spectroscopic (e.g., J-based Analysis, ROE data) and Quantum Mechanical Calculations

The relative configuration of the chiral centers within the polyketide moiety of the celebesides was established through a combination of spectroscopic and computational methods. nih.govacs.orgacs.org J-based analysis, which involves the measurement of coupling constants (J-values) between adjacent protons and between protons and carbons, provided crucial information about the dihedral angles and thus the relative stereochemistry. nih.gov For instance, small ³J(H-H) and ³J(C-H) values indicated gauche relationships, while larger values suggested anti configurations. nih.gov

Rotating-frame Overhauser Effect (ROE) data, obtained from ROESY experiments, provided information about through-space proximities of protons, further corroborating the relative stereochemical assignments. nih.gov To resolve ambiguities where experimental J-coupling values were not definitive, quantum mechanical (QM) calculations were employed. nih.govresearchgate.net By calculating the theoretical J-values for all possible stereoisomers and comparing them to the experimental data, the most likely relative configuration could be determined with a higher degree of confidence. nih.govresearchgate.net This combined approach proved to be self-consistent and essential for defining the complex stereochemistry of the polyketide chain. nih.govacs.orgacs.org

Determination of Absolute Configuration: Chiral Derivatization (e.g., Advanced Marfey's Method, Mosher's ester method) and Chiral HPLC Analysis

The determination of the absolute configuration of the amino acid residues in this compound was accomplished using well-established chemical and chromatographic techniques. The advanced Marfey's method was a key technique employed. nih.govacs.orgmdpi.com This method involves the acid hydrolysis of the peptide to its constituent amino acids, followed by derivatization with a chiral reagent, typically 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (L-FDAA) or its enantiomer. mdpi.commdpi.com The resulting diastereomeric derivatives are then analyzed by LC-MS. nih.govmdpi.com By comparing the retention times of the derivatives from the natural product with those of authentic D- and L-amino acid standards derivatized with the same reagent, the absolute stereochemistry of each amino acid can be assigned. mdpi.commdpi.com

In addition to the advanced Marfey's method, chiral High-Performance Liquid Chromatography (HPLC) analysis was also utilized. nih.govacs.orgmdpi.com This technique employs a chiral stationary phase (CSP) that can directly separate the enantiomers of the amino acids present in the hydrolysate without the need for derivatization. mdpi.comsigmaaldrich.com The simultaneous use of these two powerful methods provided a robust and reliable determination of the absolute configurations of the amino acid components of this compound. mdpi.comresearchgate.net

Comparative Structural Analysis with Congeners (Celebeside A and C)

The amino acid sequence for the celebesides has been identified as Iser–3-CThr–βMeAsn–pSer–NMeVal. nih.gov The primary point of divergence between Celebeside A/B and Celebeside C lies in the serine residue. In Celebeside A and B, this residue is phosphorylated, existing as phosphoserine (pSer). nih.govmdpi.comnih.gov In contrast, Celebeside C contains a standard, non-phosphorylated serine residue at this position. vulcanchem.com This single modification, the presence or absence of a phosphate group, has been shown to be critical for the biological activity of these compounds. vulcanchem.com

The most distinct structural difference between this compound and its congeners, A and C, is found in the length of the polyketide tail. Celebeside A and C both incorporate a 13-carbon fatty acid unit, specifically (2E,4E,7S,8R,9S,10R)–7,9–dihydroxy–8,10-dimethyltrideca–2,4–dienoic acid. encyclopedia.pub this compound, however, features a shorter, 12-carbon polyketide chain: (2E,4E,7S,8R,9S,10R)–7,9–dihydroxy–8,10–dimethyldodeca–2,4–dienoic acid. encyclopedia.pub This variation in the length of the fatty acid side chain is the defining characteristic that distinguishes this compound from A and C.

These structural nuances are summarized in the tables below, providing a clear comparison of the key features of Celebeside A, B, and C.

Table 1: Comparative Analysis of Celebeside Congeners

FeatureCelebeside AThis compoundCelebeside C
Phosphorylation PhosphoserinePhosphoserineSerine
Polyketide Moiety C13 dienoic acidC12 dienoic acidC13 dienoic acid
Molecular Formula C37H62N7O16PNot explicitly statedNot explicitly stated

Table 2: Detailed Polyketide Structure in Celebesides

CompoundPolyketide NameCarbon Chain Length
Celebeside A (2E,4E,7S,8R,9S,10R)–7,9–dihydroxy–8,10-dimethyltrideca–2,4–dienoic acid13
This compound (2E,4E,7S,8R,9S,10R)–7,9–dihydroxy–8,10–dimethyldodeca–2,4–dienoic acid12
Celebeside C (2E,4E,7S,8R,9S,10R)–7,9–dihydroxy–8,10-dimethyltrideca–2,4–dienoic acid13

Biosynthetic Pathways and Precursors of Celebeside B

Non-Ribosomal Peptide Synthetase (NRPS) Mediated Biosynthesis Framework

The peptide portion of Celebeside B is assembled by a Non-Ribosomal Peptide Synthetase (NRPS), a large, multi-enzyme complex that synthesizes peptides without the guidance of messenger RNA or ribosomes. researchgate.netbiorxiv.org This independence from ribosomal machinery allows for the incorporation of non-proteinogenic and modified amino acids, which are characteristic features of many complex natural products like this compound. beilstein-journals.orgrsc.org

NRPS enzymes are organized in a modular fashion, where each module is responsible for the recognition, activation, and incorporation of a single amino acid into the growing peptide chain. beilstein-journals.orgbeilstein-journals.orgnih.gov The sequence of these modules on the enzyme complex generally dictates the final sequence of the peptide product, a principle known as the colinearity rule. nih.gov

A typical NRPS module is composed of several key domains, each with a specific catalytic function:

Adenylation (A) Domain: This domain acts as the gatekeeper for substrate selection. nih.govbeilstein-journals.org It specifically recognizes and activates its cognate amino acid by converting it into an aminoacyl adenylate, using ATP as a cofactor. beilstein-journals.org The specificity of the A-domain is the primary determinant of which amino acid is incorporated at each position.

Thiolation (T) Domain or Peptidyl Carrier Protein (PCP) Domain: The activated amino acid is then transferred to the T-domain, which holds the substrate and the growing peptide chain via a flexible phosphopantetheine (Ppant) arm. beilstein-journals.orgbeilstein-journals.org This arm shuttles the intermediates between the various catalytic sites of the NRPS module. biorxiv.org

Condensation (C) Domain: This domain catalyzes the formation of the peptide bond. beilstein-journals.orgbiorxiv.org It facilitates the nucleophilic attack of the amino group of the incoming amino acid (tethered to its T-domain) on the thioester-linked peptide chain of the preceding module, thereby elongating the peptide by one residue. biorxiv.org

The assembly line concludes when a terminal Thioesterase (TE) domain cleaves the completed peptide chain from the enzyme complex, often catalyzing its cyclization in the process to form the final product. beilstein-journals.org For this compound, this NRPS framework is responsible for assembling the five-amino-acid backbone of the molecule.

NRPS Core Domain Function in Biosynthesis
Adenylation (A)Selects and activates a specific amino acid using ATP. nih.govbeilstein-journals.org
Thiolation (T) / Peptidyl Carrier Protein (PCP)Covalently binds and shuttles the activated amino acid and the growing peptide chain. beilstein-journals.orgbeilstein-journals.org
Condensation (C)Catalyzes the formation of the peptide bond between two amino acids. beilstein-journals.orgbiorxiv.org
Thioesterase (TE)Releases the final peptide from the synthetase, often performing cyclization. beilstein-journals.org

Proposed Enzymatic Mechanisms for Polyketide and Unusual Amino Acid Incorporation

The structure of this compound is a chimaera, resulting from the convergence of the NRPS pathway with a Polyketide Synthase (PKS) pathway. acs.orgnih.gov This hybrid nature requires a coordinated set of enzymatic reactions to build both the peptide and polyketide portions and to incorporate the molecule's unique building blocks.

Polyketide Incorporation: The polyketide moiety of this compound is synthesized by a Type I Polyketide Synthase (PKS). nih.govrasmusfrandsen.dk PKSs are enzymatic assembly lines that bear a striking mechanistic and architectural resemblance to fatty acid synthases. rasmusfrandsen.dk They construct carbon chains through the sequential, decarboxylative condensation of short-chain carboxylic acid units, such as acetyl-CoA and malonyl-CoA. nih.gov

The core catalytic domains of a PKS module include:

Acyltransferase (AT) Domain: Selects the appropriate extender unit (e.g., malonyl-CoA) and loads it onto the ACP domain. nih.gov

Acyl Carrier Protein (ACP) Domain: Analogous to the T-domain in NRPS, the ACP domain carries the growing polyketide chain via a phosphopantetheine arm. beilstein-journals.orgnih.gov

Ketosynthase (KS) Domain: Catalyzes the Claisen condensation reaction that extends the polyketide chain. nih.gov

In a hybrid PKS-NRPS system, the polyketide chain synthesized by the PKS module is transferred to the first C-domain of the NRPS module, where it is joined to the first amino acid, initiating the formation of the final lipopeptide structure.

Unusual Amino Acid Incorporation: A hallmark of this compound is the presence of non-standard amino acids, namely 3-carbamoyl threonine and phosphoserine. acs.orgnih.gov The incorporation of these units is a testament to the versatility of the NRPS machinery.

3-Carbamoyl Threonine: The biosynthesis of this rare amino acid likely requires a dedicated set of tailoring enzymes that modify a more common precursor, such as threonine, before it is recognized by a specific A-domain in the NRPS assembly line. The A-domain of the corresponding module must possess a uniquely configured binding pocket that accommodates this specific structure.

Phosphoserine: The phosphoserine residue is likely incorporated through one of two primary mechanisms. The A-domain could directly select and activate phosphoserine from the cellular pool. Alternatively, and more commonly in such pathways, a standard serine residue is first incorporated by the NRPS, followed by a post-assembly modification. This would involve a dedicated kinase enzyme, likely encoded within the same biosynthetic gene cluster as the NRPS, which would phosphorylate the serine residue after it has been integrated into the peptide chain.

The precise enzymatic steps for creating and integrating these unusual components are inferred from studies of other complex natural products, as the specific gene cluster for this compound has not yet been fully characterized. rsc.orgnih.gov

Unique Structural Component Proposed Biosynthetic Origin Key Enzyme/Domain Type
Polyketide MoietySequential condensation of acyl-CoA precursors. nih.govPolyketide Synthase (PKS)
3-Carbamoyl ThreonineModification of a common amino acid precursor prior to incorporation.Tailoring Enzymes, specific Adenylation (A) Domain
PhosphoserinePost-translational modification of an incorporated serine residue.Kinase

Investigation of Symbiotic Microbial Contributions to this compound Biosynthesis (e.g., Sponge-Associated Microbes)

While this compound was isolated from the marine sponge Siliquariaspongia mirabilis, it is highly probable that the sponge itself is not the true producer of the compound. nih.govfrontiersin.org Marine sponges are renowned for hosting dense and diverse communities of symbiotic microorganisms, including bacteria, archaea, and fungi, which can constitute a significant portion of the sponge's biomass. frontiersin.org There is a large body of evidence suggesting that many of the complex and bioactive natural products found in sponges are, in fact, synthesized by these microbial symbionts. frontiersin.orgmdpi.com

The chemical complexity of this compound, a product of a sophisticated PKS-NRPS pathway, is a strong indicator of a microbial origin. beilstein-journals.orgfrontiersin.org Large, modular biosynthetic gene clusters encoding these enzymes are characteristic of bacteria and fungi, not typically found in the genomes of higher organisms like sponges. researchgate.net The production of such metabolites is often a strategy for chemical defense or communication for the microbe within its ecological niche. mdpi.comnih.gov

The genus Siliquariaspongia and other related "lithistid" sponges are known sources of numerous unique depsipeptides and macrolides, many of which are thought to be produced by symbiotic microbes. nih.govnih.gov Research on other sponge-derived compounds has successfully traced their biosynthetic origins to specific symbiotic bacteria. For instance, metagenomic analysis of sponges has identified PKS-NRPS gene clusters within unculturable bacterial symbionts, such as those from the candidate phylum 'Entotheonella', linking them directly to the production of complex peptides. mdpi.com Therefore, it is hypothesized that an as-yet-uncultured symbiotic bacterium residing within the tissues of S. mirabilis harbors the gene cluster responsible for the biosynthesis of this compound. frontiersin.org Identifying and culturing this symbiont, or using metagenomic techniques to clone the biosynthetic gene cluster, represents the most promising path toward a sustainable supply of this compound and for fully elucidating its intricate biosynthetic pathway. mdpi.com

Biological Activities and Molecular Mechanisms of Action of Celebeside B

Antiviral Efficacy: Inhibition of Viral Entry Pathways

Research into the biological activities of the celebesides has revealed potent antiviral properties, specifically targeting the entry mechanisms of the Human Immunodeficiency Virus 1 (HIV-1). acs.orgnih.govresearchgate.net

The primary antiviral activity reported for the celebeside class of compounds is the inhibition of HIV-1 entry into host cells. acs.orgnih.gove-fas.org While most detailed studies have focused on its analogue, Celebeside A, the findings are considered relevant to Celebeside B due to their structural similarity. In a single-round infectivity assay using viruses pseudotyped with the HIV-1 SF162 envelope, Celebeside A was shown to neutralize the virus with a half-maximal inhibitory concentration (IC50) of 1.9 ± 0.4 μg/mL. acs.orgnih.govnih.gov This activity is attributed to the ability of these peptides to interfere with the viral fusion process, a critical step in the viral replication cycle. e-fas.orgnih.gov The mechanism involves blocking the virus from entering the host cell, thereby preventing the initiation of infection. nih.govnih.gov

A key determinant of the anti-HIV-1 activity of celebesides is the presence of a phosphate (B84403) group. acs.orgnih.gov Both Celebeside A and this compound possess a phosphoserine residue within their structure. acs.orgnih.govvulcanchem.com The critical role of this phosphorylation was demonstrated through comparative studies with Celebeside C, a naturally occurring analogue that lacks the phosphate group. acs.orgnih.gov Celebeside C was found to be inactive against HIV-1, even at concentrations up to 50 μg/mL. acs.orgnih.govresearchgate.net This stark difference in activity underscores that the phosphoserine moiety is essential for the HIV-1 entry inhibitory function of the celebesides. nih.govnih.gov This suggests that the negatively charged phosphate group is a key feature for the interaction that blocks viral entry.

Table 1: Anti-HIV-1 Activity of Celebeside Analogues

Compound Phosphoserine Residue Anti-HIV-1 Activity (IC50) Citation
Celebeside A Present 1.9 ± 0.4 μg/mL acs.orgnih.govnih.gov
This compound Present Not explicitly reported, but activity is inferred from structural similarity to Celebeside A acs.orgnih.govvulcanchem.com

| Celebeside C | Absent | Inactive at concentrations up to 50 μg/mL | acs.orgnih.govresearchgate.net |

Specificity Against HIV-1 Entry

Cytotoxic Activities in In Vitro Cellular Models

The potential for celebesides to exhibit cytotoxic or antiproliferative effects has been investigated, particularly against cancer cell lines.

Initial reports on the bioactivity of extracts from the sponge Siliquariaspongia mirabilis indicated cytotoxicity against human colon carcinoma (HCT-116) cells. acs.orgnih.gov However, detailed analysis revealed that this activity was attributable to a different class of co-isolated peptides known as theopapuamides, which showed IC50 values between 2.1 and 4.0 μg/mL against HCT-116 cells. acs.orgnih.govnih.govnih.gov The primary studies did not report significant cytotoxic activity for the celebesides themselves against this cell line. acs.orgnih.gov One review has suggested that celebesides A, B, and C are cytotoxic against HCT-116 cells, but the primary source cited attributes this activity to the theopapuamides. acs.orgsemanticscholar.org Therefore, based on the original research, there is no conclusive evidence for direct, potent antiproliferative effects of this compound on the HCT-116 cell line.

The specific molecular mechanisms through which this compound might exert any cytotoxic effects, such as the induction of apoptosis or interaction with cellular components like tubulin, have not been detailed in the available scientific literature. While other marine peptides are known to induce apoptosis or interfere with tubulin polymerization to exert their anticancer effects, such mechanisms have not been specifically investigated or confirmed for this compound. mdpi.commdpi.comresearchgate.net

Antiproliferative Effects on Human Carcinoma Cell Lines (e.g., HCT-116)

Antifungal Properties and Targets (e.g., against Candida albicans)

In addition to antiviral and cytotoxic screenings, celebesides have been evaluated for their potential to combat fungal pathogens. When tested against a panel of microbes including the fungus Candida albicans, this compound, along with A and C, was found to be inactive, even at high concentrations of 50 µ g/disk in diffusion assays. researchgate.net This lack of activity was in contrast to the co-isolated theopapuamides, which demonstrated strong antifungal properties against both wild-type and amphotericin B-resistant strains of Candida albicans. acs.orgnih.govnih.gov

Table 2: Antifungal Activity of Celebesides against Candida albicans

Compound Antifungal Activity (at 50 µ g/disk ) Citation
Celebeside A Inactive researchgate.net
This compound Inactive researchgate.net

| Celebeside C | Inactive | researchgate.net |

Table of Mentioned Compounds

Compound Name
Celebeside A
This compound
Celebeside C
Theopapuamide A
Theopapuamide B
Theopapuamide C

Elucidation of Molecular Targets and Ligand-Receptor Interactions

The investigation into the precise molecular targets of this compound and the nature of its interactions at a molecular level is crucial for understanding its biological activities. Research has primarily focused on its anti-HIV-1 properties, revealing key structural elements that are indispensable for its mechanism of action.

Structure-Activity Relationship: The Critical Role of the Phosphoserine Residue

A comparative analysis of Celebeside analogues has been instrumental in identifying the pharmacophore responsible for its anti-HIV-1 activity. Celebeside A and B, which both contain a phosphoserine residue, exhibit the ability to inhibit HIV-1 entry. mdpi.comacs.org In stark contrast, Celebeside C, a naturally occurring analogue that lacks this phosphate group, is devoid of any significant anti-HIV-1 activity, even at high concentrations. acs.orgvulcanchem.com This critical difference underscores the essential role of the phosphoserine moiety in the antiviral mechanism of this compound.

This structure-activity relationship strongly suggests that the negatively charged phosphate group is directly involved in a key molecular interaction with a specific target, which is fundamental for the inhibition of viral entry. The presence of this functional group is a recurring theme among other anti-HIV active depsipeptides, further supporting the hypothesis of a common mechanism of action revolving around this phosphorylated residue. mdpi.com

Table 1: Structure-Activity Relationship of Celebeside Analogues against HIV-1

CompoundPhosphoserine ResidueAnti-HIV-1 Activity (IC₅₀)Reference
Celebeside A Present1.9 ± 0.4 µg/mL acs.org
This compound PresentActive (details not specified) mdpi.com
Celebeside C AbsentInactive (up to 50 µg/mL) acs.orgvulcanchem.com

Proposed Molecular Targets and Interaction Mechanisms

While the exact molecular target of this compound has not been definitively identified, research on related compounds and the nature of its activity provide strong indications of its likely interaction partners. The primary proposed mechanism of action is the inhibition of HIV-1 membrane fusion, a critical step in the viral entry process. mdpi.com

Interaction with HIV-1 Envelope Glycoproteins:

One of the leading hypotheses is that this compound interacts with the HIV-1 envelope glycoproteins, gp120 or gp41. These proteins are essential for the attachment of the virus to the host cell and for mediating the fusion of the viral and cellular membranes. mdpi.comuniprot.org The interaction is presumed to disrupt the conformational changes in these glycoproteins that are necessary for membrane fusion to occur. However, studies on the related compound, papuamide A, suggest that the inhibition does not occur by directly binding to the CD4 binding site on gp120. mdpi.com This indicates a more complex interaction, possibly with other domains of the envelope glycoproteins or through an indirect mechanism.

Interaction with the Viral Membrane:

Another plausible target is the lipid bilayer of the viral envelope itself. mdpi.com Common features of anti-HIV active depsipeptides include a hydrophobic tail, which could insert into the viral membrane, and a tyrosine residue that may interact with cholesterol, a key component of the HIV viral membrane. mdpi.com It has been proposed that a cooperative binding to phosphatidylserine (B164497), a lipid component that can be exposed on the cell surface during HIV binding, might preferentially target these depsipeptides to the viral membrane. mdpi.comnih.gov While binding to phosphatidylserine alone may not be sufficient to block viral entry, it could serve to localize the compound at the site of fusion, where the crucial interaction mediated by the phosphoserine group can then occur. mdpi.com

Computational Modeling and Docking Studies:

To date, specific computational docking and molecular dynamics simulation studies for this compound are not widely available in the public domain. Such studies would be invaluable in providing a more detailed, atomistic view of the ligand-receptor interactions. For other antiviral compounds, these computational approaches have been successfully used to predict binding sites and interaction profiles with viral proteins like the HIV-1 envelope protein. mdpi.comchemrxiv.org Future in silico studies on this compound could help to precisely map its binding site on either the viral glycoproteins or membrane components and elucidate the specific amino acid residues or lipid headgroups involved in the interaction with its critical phosphoserine residue.

Chemical Synthesis and Derivatization Strategies for Celebeside B

Total Synthesis Approaches for Complex Cyclic Depsipeptides

While a total synthesis of Celebeside B has not yet been reported, the strategies employed for other complex cyclic depsipeptides provide a roadmap for a potential synthesis. These natural products, which often feature a macrocyclic ring closed by an ester linkage (depsipeptide bond), share common synthetic hurdles such as the construction of unusual amino acid precursors, stereocontrolled assembly of the linear precursor, and, most critically, the macrolactonization step. mdpi.commdpi.com

General synthetic approaches can be broadly categorized into solution-phase and solid-phase synthesis. springernature.com

Solution-Phase Synthesis: This classical approach offers flexibility in purification and scale-up. It has been successfully applied to numerous complex depsipeptides. The synthesis typically involves the stepwise coupling of amino acid and polyketide fragments to build a linear precursor, followed by a high-dilution macrolactonization to favor the formation of the desired monomeric cyclic product over intermolecular oligomerization. The choice of the cyclization site is critical to minimize steric hindrance and epimerization. For instance, the total synthesis of papuamide B, another anti-HIV marine cyclodepsipeptide, was achieved via a solution-phase approach where the final cyclization was a key step. springernature.com

Solid-Phase Peptide Synthesis (SPPS): SPPS offers advantages in terms of speed and automation by anchoring the growing peptide chain to a solid support, which simplifies purification by allowing excess reagents to be washed away. mdpi.comspringernature.com For depsipeptides, the linear precursor can be assembled on the resin, cleaved, and then cyclized in solution. Alternatively, an on-resin cyclization can be performed. The synthesis of kahalalide F, a large cyclodepsipeptide, has been achieved using SPPS, demonstrating its utility for complex targets. mdpi.com A "depsipeptide method" has also been developed as a specific technique within SPPS to overcome the challenges of aggregation and folding in difficult sequences by creating O-acyl isopeptide isomers that are easier to assemble and purify. researchgate.net

The synthesis of a molecule as complex as this compound would likely involve a convergent strategy, where key fragments like the polyketide chain and the peptide segment are synthesized separately and then joined, followed by macrocyclization. rsc.org

Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for identifying the pharmacophore of a natural product and optimizing its biological activity. d-nb.info For this compound, the design and synthesis of analogues would clarify the roles of its unique structural components.

A primary example of a naturally occurring analogue that provides initial SAR insight is Celebeside C . nih.gov Celebesides A and B both contain a phosphoserine residue, whereas Celebeside C is the corresponding non-phosphorylated analogue. acs.orgnih.gov Biological activity assays revealed that Celebeside A is an inhibitor of HIV-1 entry, while Celebeside C is inactive. nih.govacs.org This strongly suggests that the phosphate (B84403) group on the serine residue is critical for the anti-HIV activity. This compound, also containing this phosphoserine, is thus presumed to share this activity profile, highlighting the phosphate moiety as a key interaction point. acs.org

A systematic SAR study on this compound would involve the synthesis of a library of analogues with specific modifications. d-nb.info Key areas for modification would include:

The Phosphoserine Residue: Beyond its presence or absence, analogues could be synthesized where the phosphate is replaced with other groups (e.g., phosphonate, sulfate, or non-hydrolyzable mimics) to study the importance of the charge and geometry of this functionality.

The 3-Carbamoyl Threonine: The carbamoyl (B1232498) group could be removed or replaced with other functionalities to determine its contribution to activity and conformation.

The Macrocycle Size and Conformation: Linear versions of the peptide or analogues with different ring sizes could be synthesized to assess the importance of the cyclic structure for maintaining the bioactive conformation. mdpi.com

These synthetic analogues would be instrumental in deconstructing the complex structure of this compound to pinpoint the exact features responsible for its biological activity. nih.gov

Table 1: Structural Comparison of this compound and its Natural Analogue, Celebeside C

FeatureThis compoundCelebeside CSignificance for SAR
Core Structure Cyclic DepsipeptideCyclic DepsipeptideThe macrocycle is a shared feature.
Amino Acid Sequence Iser-3-CThr-βMeAsn-pSer -NMeValIser-3-CThr-βMeAsn-Ser -NMeValThe sequence is identical except for the serine modification.
Phosphorylation Contains a phosphoserine (pSer) residue. acs.orgContains a standard serine (Ser) residue. nih.govThe absence of activity in Celebeside C implies the phosphate group is essential for bioactivity. nih.govacs.org
Polyketide Moiety 7,9-dihydroxy-8,10-dimethyltrideca-2,4-dienoic acid7,9-dihydroxy-8,10-dimethyltrideca-2,4-dienoic acidThe complex polyketide unit is conserved.

Advanced Synthetic Methodologies for Incorporating Unique Structural Motifs

The total synthesis of this compound or its analogues requires advanced methodologies to construct its uncommon structural elements with high stereochemical control. mdpi.comencyclopedia.pub

Phosphoserine Incorporation: The synthesis of the phosphoserine (pSer) residue and its incorporation into the peptide chain is a non-trivial step. This is typically achieved by using a protected phosphoserine amino acid derivative during peptide synthesis. The protecting groups on the phosphate (e.g., benzyl (B1604629) or t-butyl) must be stable to the conditions of peptide coupling and deprotection of other residues, yet be removable at a late stage of the synthesis without degrading the complex molecule.

3-Carbamoyl Threonine Synthesis: This is a rare amino acid. acs.org Its synthesis would likely start from a commercially available threonine derivative. The challenge lies in the selective introduction of the carbamoyl group onto the side-chain hydroxyl group. This requires robust protecting group strategies to differentiate the various functional groups within the molecule.

Stereocontrolled Synthesis of the Polyketide Moiety: The 7,9-dihydroxy-8,10-dimethyltrideca-2,4-dienoic acid (Ddtd) unit contains multiple stereocenters. acs.org Its synthesis would demand a highly stereocontrolled approach, likely employing asymmetric aldol (B89426) reactions, substrate-controlled reductions, or chiral auxiliary-based methods to set the relative and absolute configurations of the hydroxyl and methyl groups. The (E,E)-diene geometry must also be installed, for which olefination reactions like the Wittig or Horner-Wadsworth-Emmons reaction are standard methods. The determination of the original structure's stereochemistry relied on J-based configurational analysis and quantum mechanical calculations, and these same principles would guide and confirm the synthetic efforts. acs.orgacs.org

Macrolactonization: The formation of the large depsipeptide ring is often a low-yielding step. Success depends on the choice of coupling reagent (e.g., PyBOP, HATU) and reaction conditions (high dilution). springernature.com The selection of the cyclization point is also strategic, often chosen to be between a sterically unhindered amino acid and the hydroxyl group of another to facilitate the reaction. mdpi.com

The convergence of these advanced methods is essential to successfully assemble a molecule with the structural sophistication of this compound. orchemsoc.in

Advanced Research Methodologies and Future Perspectives

Computational Chemistry and Chemoinformatics in Celebeside B Research

While specific computational studies focusing exclusively on this compound are not extensively documented, the principles of computational chemistry and chemoinformatics are routinely applied to the broader class of marine depsipeptides to which it belongs. These methodologies offer predictive power, guiding experimental research in a more efficient manner. The application of these computational tools to co-isolated and structurally similar peptides, such as theopapuamides, demonstrates their high relevance and potential for this compound research. acs.orgmdpi.com

In the initial structural elucidation of the celebeside family, quantum mechanical calculations, a foundational component of modern computational chemistry, were instrumental. acs.orgnih.gov These calculations, combined with J-based configurational analysis, were essential for resolving the complex relative configuration of the polyketide moiety within the celebeside structure. acs.orgnih.govnih.gov

Future applications of CDFT to this compound could involve:

Reactivity Prediction: Calculating global and local reactivity indices to predict how this compound might interact with biological targets at an electronic level.

Stability Analysis: Assessing the chemical stability of the molecule, particularly the lability of the phosphate (B84403) group which is crucial for its bioactivity.

Mechanism Elucidation: Modeling the interaction between this compound and viral proteins to understand the structural basis of its anti-HIV activity.

Computational Peptidology (CP) is an emerging field that applies computational chemistry methods specifically to the study of peptides. mdpi.comresearchgate.net An advanced approach, termed "Conceptual DFT-based Computational Peptidology" (CDFT-CP), integrates the principles of CDFT to predict the chemical reactivity, stability, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of peptides. mdpi.comresearchgate.net This methodology has been successfully used to study other families of marine peptides, providing insights into their potential as therapeutic agents. mdpi.comresearchgate.net

For this compound, CP can be instrumental in:

Virtual Screening: Predicting its interaction with a wide range of biological targets beyond those already tested, potentially uncovering novel bioactivities.

Bioavailability Prediction: Assessing properties like lipophilicity and molecular size, which influence its potential as a drug candidate. mdpi.com

Analog Design: Simulating the effects of structural modifications on bioactivity, guiding synthetic efforts to create derivatives with improved therapeutic profiles.

Conceptual Density Functional Theory (CDFT) Applications

Biotechnological Approaches for Enhanced Production and Structural Diversification

This compound is a natural product isolated from the Indonesian marine sponge Siliquariaspongia mirabilis. acs.orgmdpi.com The production of such compounds directly from the source organism is often unsustainable due to low yields and potential ecological impact. Many bioactive compounds isolated from marine invertebrates are believed to be produced by symbiotic microorganisms. researchgate.netfrontiersin.org This understanding opens the door to biotechnological solutions for production.

Future biotechnological strategies include:

Metagenomic Analysis: Screening the genome of the sponge and its associated microbial community to identify the biosynthetic gene cluster responsible for producing the celebeside backbone. frontiersin.org

Heterologous Expression: Once the gene cluster is identified, it could be transferred to and expressed in a fast-growing, easily culturable host organism, such as E. coli or a yeast species, to enable large-scale, sustainable production.

Biosynthetic Engineering: Modifying the identified biosynthetic genes to create novel analogs of this compound. For instance, altering the enzymes involved in amino acid incorporation or phosphorylation could lead to a diverse library of related compounds for bioactivity screening.

Exploration of Novel Bioactivities and Therapeutic Potential

This compound belongs to a class of depsipeptides that includes Celebeside A and Celebeside C. acs.org The most significant reported bioactivity for this family is the inhibition of HIV-1 entry. acs.orgnih.gov A critical finding is that the phosphoserine residue, which is present in both Celebeside A and this compound, appears to be essential for this antiviral activity. acs.orgfrontiersin.org The non-phosphorylated analog, Celebeside C, was found to be inactive against HIV-1, underscoring the importance of this functional group. acs.orgresearchgate.net

While Celebeside A also showed cytotoxicity against human colon carcinoma (HCT-116) cells, the celebesides were found to be inactive against several bacterial strains (Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus) and the fungus Candida albicans at high concentrations. researchgate.netmdpi.com

Future research should focus on:

Broad-Spectrum Antiviral Screening: Testing this compound against a wider range of viruses to determine if its activity extends beyond HIV-1.

Anticancer Evaluation: Systematically evaluating the cytotoxic and anti-proliferative potential of this compound against various cancer cell lines, following the lead from Celebeside A. mdpi.com

Structure-Activity Relationship (SAR) Studies: Synthesizing or biosynthesizing analogs of this compound to precisely map which structural components are responsible for its different biological effects.

Compound FamilyBioactivityTarget/Cell LineIC₅₀ ValueReference
Celebeside A Anti-HIV-1HIV-1 (single-round infectivity)1.9 ± 0.4 µg/mL acs.orgnih.gov
CytotoxicityHCT-116 (human colon carcinoma)9.9 µM mdpi.com
Celebeside C Anti-HIV-1HIV-1 (single-round infectivity)Inactive (>50 µg/mL) acs.orgnih.gov
Celebesides (A, B, C) Antibacterial/AntifungalB. subtilis, E. coli, P. aeruginosa, S. aureus, C. albicansInactive (>50 µ g/disk ) researchgate.net

This table summarizes the reported bioactivities for the celebeside family. Specific data for this compound's bioactivity is often grouped with its analogs or inferred from the activity of Celebeside A due to structural similarity.

Innovations in Analytical Techniques for Characterization of Complex Natural Products

The structural elucidation of complex, cyclic depsipeptides like this compound requires a suite of advanced analytical techniques. acs.org Its initial characterization relied heavily on extensive two-dimensional nuclear magnetic resonance (2D NMR) and electrospray ionization tandem mass spectrometry (ESI-MS/MS). acs.orgnih.govvulcanchem.com These methods remain the gold standard for determining the planar structure and amino acid sequence of such compounds.

Key innovative and essential techniques include:

High-Resolution Mass Spectrometry (HR-MS): ESI-MS was used to determine the molecular formula of Celebeside A as C₃₇H₆₂N₇O₁₆P, which indicated the presence of a phosphate group. nih.gov

Advanced NMR Techniques: Methods like J-based configurational analysis were crucial for determining the relative stereochemistry of the molecule's complex polyketide portion, which is often difficult to ascertain with standard NMR methods alone. nih.govvulcanchem.com

Quantum Mechanical Calculations: These were used in conjunction with NMR data to provide self-consistent results for establishing the relative configuration of chiral centers. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for the purification of celebesides from the crude extract. lcms.cz The use of mobile phase additives like trifluoroacetic acid (TFA) is critical for achieving good separation and peak shape but can interfere with mass spectrometry detection. lcms.cz Therefore, methods using alternative additives like formic acid are often developed for final characterization via LC-MS. lcms.cz

Future advancements in analytical instrumentation, such as cryoprobe NMR technology and next-generation mass spectrometers, will continue to facilitate the characterization of novel, low-abundance natural products with even greater precision and speed.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Celebeside B, and how do variations in reaction conditions affect yield?

  • Methodological Answer : Synthesis typically involves [describe core steps, e.g., cyclization of precursor molecules under controlled pH and temperature]. Yield optimization requires systematic testing of variables (e.g., solvent polarity, catalyst concentration) using factorial experimental design . Reproducibility hinges on detailed documentation of reaction parameters, as outlined in the Beilstein Journal of Organic Chemistry guidelines for experimental reporting .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard. For complex isomers, tandem MS/MS or X-ray crystallography may resolve ambiguities. Cross-validation with published reference data is critical to avoid misassignment .

Q. How can researchers validate bioactivity claims of this compound in vitro?

  • Methodological Answer : Use dose-response assays (e.g., IC₅₀ calculations) with appropriate controls (e.g., negative controls for cytotoxicity, positive controls with known bioactivity). Ensure cell lines are authenticated via STR profiling to mitigate contamination risks .

Advanced Research Questions

Q. What statistical models are recommended for analyzing contradictory data on this compound’s mechanism of action?

  • Methodological Answer : Apply meta-analysis frameworks to reconcile discrepancies, weighting studies by sample size and methodological rigor (e.g., PRISMA guidelines). Bayesian hierarchical models can account for variability across experimental systems (e.g., cell vs. animal models) .

Q. How should researchers design experiments to differentiate this compound’s primary targets from off-target effects?

  • Methodological Answer : Employ CRISPR-Cas9 knockout models or siRNA silencing to validate target specificity. Proteome-wide affinity pulldown assays coupled with quantitative LC-MS/MS can identify off-target binding partners .

Q. What strategies mitigate batch-to-batch variability in this compound production for preclinical studies?

  • Methodological Answer : Implement Quality-by-Design (QbD) principles, including real-time monitoring of critical quality attributes (CQAs) like enantiomeric excess. Use multivariate analysis (e.g., PCA) to trace variability sources to raw material impurities or process deviations .

Data and Reproducibility

Q. How can researchers address irreproducible results in this compound’s pharmacokinetic studies?

  • Methodological Answer : Standardize protocols for animal models (e.g., fasting state, age) and analytical methods (e.g., LC-MS/MS calibration). Share raw data and code via repositories like Zenodo to enable independent verification .

Q. What criteria should guide the selection of in vivo models for this compound toxicity testing?

  • Methodological Answer : Prioritize models with translational relevance to human physiology (e.g., transgenic mice for metabolic studies). Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to balance practical and ethical considerations .

Tables for Key Methodological Reference

Technique Application Key Parameters References
NMR SpectroscopyStructural elucidationSolvent choice, δ (ppm) calibration
HRMSMolecular weight confirmationResolution > 30,000
CRISPR-Cas9 ScreeningTarget validationsgRNA design, off-target analysis
QbD FrameworkProcess optimizationCQAs, Design Space mapping

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.